Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Catalog No.
S683615
CAS No.
54400-75-8
M.F
C11H19NO6
M. Wt
261.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

CAS Number

54400-75-8

Product Name

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1

InChI Key

GFLRLITULFAIEW-ILAIQSSSSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O

This compound is a derivative of N-acetyl-D-glucosamine (GlcNAc), a fundamental building block of chitin and peptidoglycan found in the cell walls of insects and bacteria, respectively []. It has an allyl group (CH2=CH-CH2) attached to the anomeric carbon (C1) through a glycosidic linkage and an N-acetyl group on the second carbon (C2). The alpha designation refers to the stereochemistry at the anomeric carbon.

The significance of this compound lies in its potential use as a glycosyl donor in glycosylation reactions. Glycosylation is a crucial process in the synthesis of complex carbohydrates, including glycolipids and glycoproteins, which play essential roles in various biological processes [].


Molecular Structure Analysis

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside possesses a six-membered pyranose ring structure characteristic of glucose. The key features include:

  • The presence of five hydroxyl groups (OH) on the ring carbons (C2, C3, C4, C6)
  • An N-acetyl group (CH3C(=O)NH-) attached to C2
  • An allyl group linked to C1 through a glycosidic bond (C-O-C) with alpha stereochemistry

This specific structure allows the allyl group to act as a leaving group during glycosylation reactions, facilitating the transfer of the glycosyl unit (GlcNAc) to an acceptor molecule [].


Chemical Reactions Analysis

The most notable chemical reaction involving Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is its participation in glycosylation reactions. A general example is shown below:

Allyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside + ROH → GlcNAc-R + Allyl Alcohol (Equation 1) []

where ROH represents an alcohol acceptor molecule, GlcNAc-R is the glycosylated product, and allyl alcohol is the leaving group. Specific reaction conditions and catalysts are needed for efficient glycosylation.

Information on the synthesis and decomposition of this compound is limited in the scientific literature.


Physical And Chemical Properties Analysis

  • White to off-white crystalline solid
  • Soluble in polar solvents like water and methanol
  • Relatively stable under neutral conditions
  • May decompose at high temperatures

Function as an Adjuvant in Vaccines:

Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (also known as Allyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside) is a synthetic oligosaccharide, a type of sugar molecule, that has been studied for its potential applications in vaccines. It acts as an adjuvant, which is a substance added to vaccines to enhance the immune response to the vaccine antigen.

Studies have shown that Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can bind to specific receptors on immune cells, such as Toll-like receptors (TLRs), which play a crucial role in initiating the immune response. This binding stimulates the immune system to produce a stronger and more specific response to the vaccine antigen, potentially leading to improved vaccine efficacy. [Source: National Institutes of Health, ]

Potential Applications in Cancer Immunotherapy:

Beyond its use in traditional vaccines, Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is also being explored for its potential applications in cancer immunotherapy. This research area focuses on harnessing the body's immune system to fight cancer cells.

Studies suggest that Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, when combined with tumor antigens, may stimulate the immune system to recognize and attack cancer cells more effectively. This approach holds promise for developing new and more effective cancer treatment strategies. [Source: National Cancer Institute, ]

XLogP3

-1.4

Dates

Modify: 2023-08-15

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